molecular formula C8H12ClNO3 B1390803 4-Aminomethyl-5-ethyl-furan-2-carboxylic acid hydrochloride CAS No. 1185294-39-6

4-Aminomethyl-5-ethyl-furan-2-carboxylic acid hydrochloride

Cat. No.: B1390803
CAS No.: 1185294-39-6
M. Wt: 205.64 g/mol
InChI Key: YRZAKHDHFKVBCJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Aminomethyl-5-ethyl-furan-2-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in reductive amination reactions, where it forms imines with aldehydes and ketones. This interaction is crucial for the synthesis of various biochemical compounds . Additionally, this compound is involved in the formation of secondary imines, which further react to produce other biochemical products .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression . These changes can result in altered cellular metabolism, affecting the overall function of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For example, it can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function. At higher doses, it can cause significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it participates in the reductive amination pathway, where it forms imines with aldehydes and ketones . This interaction is crucial for the synthesis of various biochemical compounds and affects the overall metabolic activity of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach specific cellular sites to exert its effects .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminomethyl-

Properties

IUPAC Name

4-(aminomethyl)-5-ethylfuran-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c1-2-6-5(4-9)3-7(12-6)8(10)11;/h3H,2,4,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZAKHDHFKVBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(O1)C(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminomethyl-5-ethyl-furan-2-carboxylic acid hydrochloride
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4-Aminomethyl-5-ethyl-furan-2-carboxylic acid hydrochloride
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4-Aminomethyl-5-ethyl-furan-2-carboxylic acid hydrochloride
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4-Aminomethyl-5-ethyl-furan-2-carboxylic acid hydrochloride
Reactant of Route 5
4-Aminomethyl-5-ethyl-furan-2-carboxylic acid hydrochloride
Reactant of Route 6
4-Aminomethyl-5-ethyl-furan-2-carboxylic acid hydrochloride

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